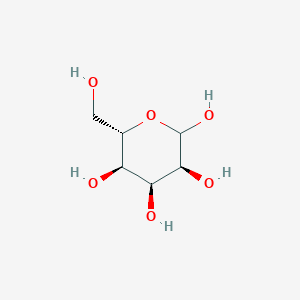
L-allopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-allopyranose: is a monosaccharide and a rare sugar, specifically the L-enantiomer of allopyranose. It has the molecular formula C6H12O6 and is a stereoisomer of glucose. This compound is part of the family of hexoses, which are six-carbon sugars. It is not commonly found in nature and is typically synthesized for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-allopyranose can be synthesized through various chemical and enzymatic methods. One common approach involves the use of aldose isomerases, which catalyze the isomerization of L-rhamnose to L-allose, followed by further conversion to this compound . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound is limited due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities using recombinant microorganisms .
Chemical Reactions Analysis
Types of Reactions: L-allopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-allonic acid.
Reduction: It can be reduced to form L-allitol.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: L-allonic acid.
Reduction: L-allitol.
Substitution: Acetylated and benzoylated derivatives of this compound.
Scientific Research Applications
L-allopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: this compound is studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of rare sugar derivatives with potential medicinal properties.
Mechanism of Action
The mechanism of action of L-allopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, including aldose isomerases and oxidoreductases, which catalyze its conversion to other sugar derivatives. These interactions are crucial for its metabolic and biochemical functions .
Comparison with Similar Compounds
D-allopyranose: The D-enantiomer of allopyranose, which has similar chemical properties but different biological activities.
L-glucose: Another rare sugar with a similar structure but different stereochemistry.
L-mannose: A stereoisomer of L-allopyranose with different functional properties.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This uniqueness makes it valuable for studying stereochemical effects in biochemical reactions and for developing novel therapeutic agents .
Properties
CAS No. |
39392-63-7 |
|---|---|
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |
InChI Key |
WQZGKKKJIJFFOK-HOWGCPQDSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
128.0 - 128.5 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















